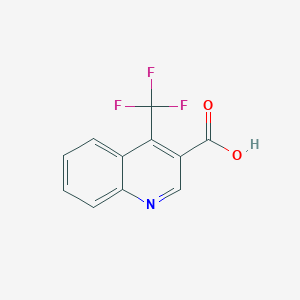

4-(trifluoromethyl)quinoline-3-carboxylic Acid

説明

4-(Trifluoromethyl)quinoline-3-carboxylic acid is an organic compound with the molecular formula C11H6F3NO2. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of a trifluoromethyl group in the molecule enhances its chemical stability and biological activity, making it a valuable compound for various scientific research and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)quinoline-3-carboxylic acid typically involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base . This reaction forms the quinoline ring system, which is then further functionalized to introduce the carboxylic acid group at the 3-position. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale cyclocondensation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-(Trifluoromethyl)quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides under specific conditions.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, quinoline alcohols, and various substituted quinoline derivatives, depending on the specific reaction conditions and reagents used .

科学的研究の応用

Pharmaceutical Development

4-(Trifluoromethyl)quinoline-3-carboxylic acid serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents. Its unique chemical structure allows it to target various biological pathways, making it valuable in:

- Antimicrobial Agents : The compound has shown efficacy against a range of bacterial infections. Research indicates that derivatives of this compound exhibit enhanced antimicrobial activity due to the trifluoromethyl group, which increases lipophilicity and bioavailability .

- Cancer Therapies : It is involved in developing compounds targeting cancer cells, with studies showing that modifications to the quinoline core can improve their therapeutic potential against different cancer types .

Agrochemicals

In the field of agriculture, this compound is explored for its potential as a herbicide and fungicide. Its efficacy in pest control is attributed to its ability to disrupt metabolic processes in target organisms. Studies have demonstrated that formulations containing this compound can enhance crop yields by effectively managing pest populations .

Material Science

The compound's stability and chemical resistance make it suitable for applications in material science:

- Advanced Coatings : It is investigated for use in protective coatings that require durability and resistance to environmental degradation.

- Polymer Production : The trifluoromethyl group enhances the properties of polymers, making them more robust and suitable for various applications, including electronics and automotive industries .

Analytical Chemistry

This compound is utilized as a reagent in analytical chemistry. It aids in:

- Metal Ion Detection : The compound improves the accuracy of detecting and quantifying metal ions in environmental samples, contributing to better environmental monitoring practices .

- Standardization : It serves as a standard in analytical methods, facilitating the detection of related substances in complex mixtures.

Biochemical Research

This compound is also significant in biochemical studies:

- Enzyme Inhibition Studies : Research has focused on its role as an enzyme inhibitor, providing insights into metabolic pathways and potential drug interactions .

- Receptor Binding Studies : Investigations into how this compound interacts with various biological receptors have implications for drug design and development.

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives of this compound and evaluated their antimicrobial properties against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Compounds exhibited significant activity with minimum inhibitory concentrations (MICs) as low as 6.25 µg/ml, indicating potential for development into new antimicrobial agents .

Case Study 2: Cancer Therapeutics

Research involving modifications to the trifluoromethyl group led to the discovery of compounds with enhanced anti-cancer properties. These modifications improved solubility and bioavailability, making them suitable candidates for further clinical development .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Antimicrobial and anticancer agents | Enhanced activity due to trifluoromethyl substitution |

| Agrochemicals | Herbicides and fungicides | Effective pest control leading to increased yields |

| Material Science | Advanced coatings and polymers | Improved durability and resistance |

| Analytical Chemistry | Metal ion detection | Enhanced accuracy in environmental monitoring |

| Biochemical Research | Enzyme inhibition and receptor binding studies | Insights into drug interactions |

作用機序

The mechanism of action of 4-(trifluoromethyl)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

類似化合物との比較

Similar Compounds

4-Chloro-7-trifluoromethylquinoline-3-carboxylic acid ethyl ester: This compound has similar structural features but includes a chloro group, which can alter its reactivity and biological activity.

4-Hydroxy-7-trifluoromethylquinoline-3-carboxylic acid:

Uniqueness

4-(Trifluoromethyl)quinoline-3-carboxylic acid is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

生物活性

4-(Trifluoromethyl)quinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to present a comprehensive overview of its biological activity, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The compound features a quinoline core with a trifluoromethyl group at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is with a molecular weight of approximately 215.16 g/mol. The trifluoromethyl group enhances lipophilicity and biological activity by influencing electronic properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial DNA gyrase, which is crucial for DNA replication and cell division. This mechanism positions it as a potential candidate for developing new antimicrobial therapies.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 12.5 µg/mL | |

| Escherichia coli | 25 µg/mL | |

| Pseudomonas aeruginosa | 15 µg/mL | |

| Mycobacterium smegmatis | 6.25 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of quinoline compounds, including those containing the trifluoromethyl group, demonstrate significant growth inhibition against various cancer cell lines.

Table 2: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HCT-116 (Colon cancer) | 5.86 | |

| MDA-MB-231 (Breast cancer) | 2.68 | |

| NCI-H460 (Lung cancer) | 2.37 |

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Inhibition of DNA Gyrase : This enzyme is vital for bacterial DNA replication, making it a prime target for antibiotic development.

- Anticancer Mechanisms : The compound's derivatives have been designed to inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.

Case Studies

- Antimicrobial Screening : A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that compounds with the trifluoromethyl group exhibited enhanced activity compared to their non-fluorinated counterparts, suggesting that this functional group plays a critical role in antimicrobial potency .

- Anticancer Evaluation : Another study focused on the antiproliferative effects of quinoline derivatives on various cancer cell lines, demonstrating that modifications at the trifluoromethyl position significantly improved activity against lung and breast cancer cells .

特性

IUPAC Name |

4-(trifluoromethyl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)9-6-3-1-2-4-8(6)15-5-7(9)10(16)17/h1-5H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBXCLYXJCGTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60453932 | |

| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155495-82-2 | |

| Record name | 4-(trifluoromethyl)quinoline-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60453932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。